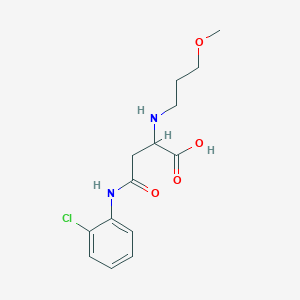

4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Descripción

Propiedades

IUPAC Name |

4-(2-chloroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-21-8-4-7-16-12(14(19)20)9-13(18)17-11-6-3-2-5-10(11)15/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTOUMMMAIFILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with an appropriate acylating agent to form an intermediate compound.

Introduction of the Methoxypropyl Group: The intermediate is then reacted with 3-methoxypropylamine under controlled conditions to introduce the methoxypropyl group.

Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated control systems for temperature and pH, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicine, 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the production of high-value products.

Mecanismo De Acción

The mechanism of action of 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Key Insights

Substituent Effects on Activity: The 2-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 2-fluorophenyl analog, which prioritizes electronic effects for metal coordination . The 3-methoxypropylamino group likely improves aqueous solubility relative to the cyclopropylethyl substituent in [1], which is more lipophilic .

Functional Group Impact: Carboxylic Acid vs. Methoxycarbonyl: The free carboxylic acid in the target compound enables metal coordination or salt formation, whereas methoxycarbonyl groups (e.g., in [1]) may restrict such interactions.

Biological Relevance :

- While the fluorophenyl analog demonstrates utility in forming bioactive metal complexes , the chlorophenyl variant’s larger atomic radius and electronegativity could favor stronger van der Waals interactions in enzyme-binding pockets.

Research Findings and Implications

- Enzyme Inhibition Potential: Structural analogs like (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid exhibit potent inhibition of human thymidylate synthase (hTS), a cancer therapy target . The target compound’s methoxypropyl group may similarly enhance solubility without sacrificing affinity.

- Metal Coordination : The fluorophenyl analog’s ability to form stable metal complexes suggests that the target compound’s chlorophenyl and carboxylic acid groups could yield distinct coordination geometries or redox properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((2-chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

- Step 1 : Friedel-Crafts acylation or Michael addition to introduce the oxobutanoic acid backbone (e.g., using maleic anhydride and aryl groups) .

- Step 2 : Selective amination at the 2- and 4-positions. For the 3-methoxypropylamino group, nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (40–60°C) is recommended .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm; methoxypropyl signals at δ 3.3–3.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (calculated for C14H18ClN2O4: 328.09 g/mol) .

- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for oxobutanoic acid and amide groups) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- High solubility : DMSO (>50 mg/mL), methanol (20–30 mg/mL) .

- Low solubility : Water (<1 mg/mL); use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Advanced Research Questions

Q. How does the 3-methoxypropylamino group influence the compound’s bioactivity compared to other alkylamino substituents?

- Methodological Answer :

- Comparative studies : Replace the 3-methoxypropyl group with morpholinopropyl or isopropoxypropyl analogs.

- Biological assays : Test cytotoxicity (e.g., MCF-7 cells, IC50) and logP values. The methoxy group enhances water solubility but may reduce membrane permeability compared to lipophilic morpholine derivatives .

Q. What analytical strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.

- Accelerated stability studies : Expose the compound to light, humidity, and temperature (25–40°C) for 4 weeks; monitor degradation via HPLC .

- Contradiction source : Variability often arises from impurities (e.g., unreacted 2-chloroaniline) or polymorphic forms .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) to identify binding pockets. The 2-chlorophenyl group shows high affinity for hydrophobic domains .

- MD (Molecular Dynamics) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; validate with SPR (Surface Plasmon Resonance) binding assays .

Q. How can regioselective modifications at the 4-oxobutanoic acid position improve pharmacological properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.